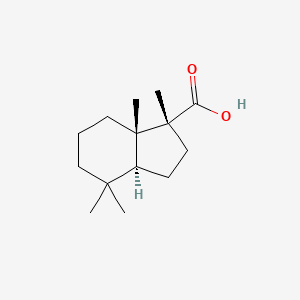
(+)-Austrodoric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Austrodoric Acid is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is a type of carboxylic acid, which is a class of organic compounds characterized by the presence of a carboxyl group (-COOH). This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
准备方法
The preparation of (+)-Austrodoric Acid can be achieved through several synthetic routes. One common method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form carboxylic acids . Industrial production methods often involve the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids after acidification with a mineral acid .
化学反应分析
(+)-Austrodoric Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions
科学研究应用
(+)-Austrodoric Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemicals and materials
作用机制
The mechanism of action of (+)-Austrodoric Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
(+)-Austrodoric Acid can be compared with other carboxylic acids such as acetic acid, citric acid, and benzoic acidFor example, acetic acid is commonly used in vinegar, citric acid is found in citrus fruits, and benzoic acid is used as a preservative .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
属性
分子式 |
C14H24O2 |
|---|---|
分子量 |
224.34 g/mol |
IUPAC 名称 |
(1R,3aS,7aS)-1,4,4,7a-tetramethyl-2,3,3a,5,6,7-hexahydroindene-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-12(2)7-5-8-13(3)10(12)6-9-14(13,4)11(15)16/h10H,5-9H2,1-4H3,(H,15,16)/t10-,13-,14-/m0/s1 |
InChI 键 |
JQVRGJMXYNVMIA-BPNCWPANSA-N |
手性 SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]2(C)C(=O)O)(C)C |
规范 SMILES |
CC1(CCCC2(C1CCC2(C)C(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


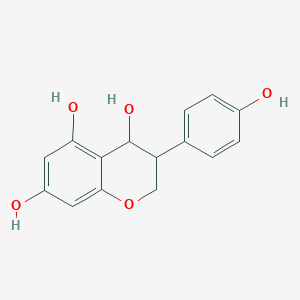
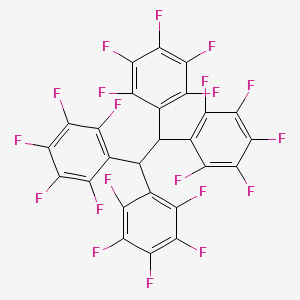


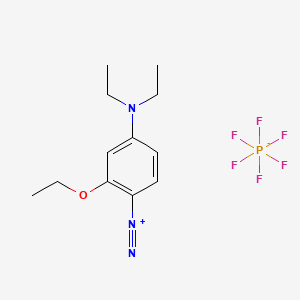
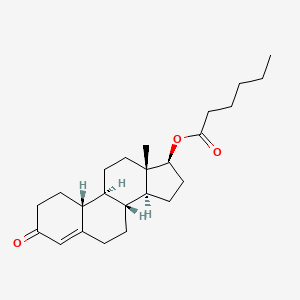

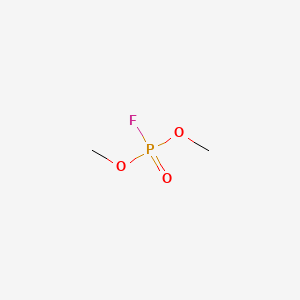
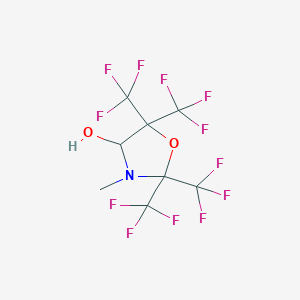
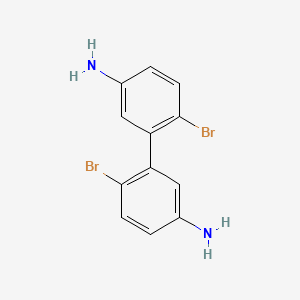

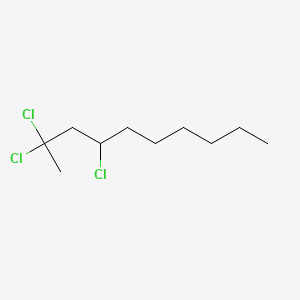

![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
